Cas no 3299-05-6 (Benzene,(1-ethoxyethyl)-)
Benzene,(1-ethoxyethyl)- structure
Product Name:Benzene,(1-ethoxyethyl)-
Numero CAS:3299-05-6
MF:C10H14O
MW:150.217563152313
CID:310216
PubChem ID:18693
Update Time:2025-04-19
Benzene,(1-ethoxyethyl)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Benzene,(1-ethoxyethyl)-
- Benzene, (1-ethoxyethyl)-; AC1L2CLR; 1-phenyl-diethyl ether; ethyl (+/-)-sec-phenylethyl ether; 1-ethoxy-1-phenyl ethane; ethyl 1-phenylethyl ether; (1-ETHOXYETHYL)BENZENE; 1-phenylethyl ethyl ether; Benzene,(1-ethoxyethyl)-; SureCN585596;
- .alpha.-Phenyldiethyl ether
- 2E2F35SUC3
- NS00049611
- 3299-05-6
- MVTKJCAAJPVUHJ-UHFFFAOYSA-N
- ETHYL 1-PHENYLETHYL ETHER
- Benzene, ethoxyethyl-
- EINECS 221-968-2
- NSC 104
- 1-Ethoxy-1-phenylethane
- alpha-Phenyldiethyl ether
- NSC-104
- 1-Phenylethyl ethyl ether
- UNII-2E2F35SUC3
- 1-ethoxyethylbenzene
- (1-Ethoxy-ethyl)-benzene
- .alpha.-Methylbenzyl ethyl ether
- Benzene, (1-ethoxyethyl)-
- Ether, ethyl .alpha.-methylbenzyl
- Phenylather
- DTXSID201347798
- alpha-Methylbenzyl ethyl ether
- SCHEMBL7644979
- NSC104
- (1-ETHOXYETHYL)BENZENE
- SCHEMBL585596
- (1-Ethoxyethyl)benzene #
-
- Inchi: 1S/C10H14O/c1-3-11-9(2)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3
- Chiave InChI: MVTKJCAAJPVUHJ-UHFFFAOYSA-N
- Sorrisi: O(CC)C(C)C1C=CC=CC=1
Proprietà calcolate
- Massa esatta: 150.10452
- Massa monoisotopica: 150.104
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 11
- Conta legami ruotabili: 3
- Complessità: 95
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 9.2A^2
- XLogP3: 2.3
Proprietà sperimentali
- Densità: 0.925
- Punto di ebollizione: 183.1°Cat760mmHg
- Punto di infiammabilità: 60.2°C
- Indice di rifrazione: 1.488
- PSA: 9.23
- LogP: 2.78410
Benzene,(1-ethoxyethyl)- Letteratura correlata
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1. Elaboration of α-substituted benzyl alkyl ethers and sulphides by suppression of the Wittig and related rearrangements via complexation to tricarbonylchromiumJulian Blagg,Stephen G. Davies,Nicholas J. Holman,Charles A. Laughton,Bryan E. Mobbs J. Chem. Soc. Perkin Trans. 1 1986 1581
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Thais Delgado-Abad,Jaime Martínez-Ferrer,Rafael Acerete,Gregorio Asensio,Rossella Mello,María Elena González-Nú?ez Org. Biomol. Chem. 2016 14 6554
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3. 934. Organic peroxides. Part IX. A stereochemical study of the formation of alkyl hydroperoxides from hydrogen peroxideAlwyn G. Davies,R. Feld J. Chem. Soc. 1958 4637
-
4. 226. Interaction of boron trichloride with optically active alcohols and ethersW. Gerrard,M. F. Lappert J. Chem. Soc. 1951 1020
-
5. The mechanism of thermal eliminations. Part 26. Substituent effects at each carbon of vinyl ethers: non-planarity of the transition stateRoger Taylor J. Chem. Soc. Perkin Trans. 2 1988 737
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